methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate

Lipophilicity Membrane permeability Drug-like properties

Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate (CAS 1909305-89-0) is a 1,3-dimethylpyrazole derivative bearing a methyl acetate substituent at the 4-position, with molecular formula C₈H₁₂N₂O₂ and molecular weight 168.19 g/mol. It belongs to the pyrazole-4-acetic acid ester subclass, a scaffold validated in medicinal chemistry for targets including CRTh2, cathepsins, and COX-2.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 1909305-89-0
Cat. No. B6600300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate
CAS1909305-89-0
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1CC(=O)OC)C
InChIInChI=1S/C8H12N2O2/c1-6-7(4-8(11)12-3)5-10(2)9-6/h5H,4H2,1-3H3
InChIKeyFEJIHYDHXHRBRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1,3-Dimethyl-1H-Pyrazol-4-yl)acetate (CAS 1909305-89-0): Core Pyrazole-Ester Building Block Properties and Baseline Characterization


Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate (CAS 1909305-89-0) is a 1,3-dimethylpyrazole derivative bearing a methyl acetate substituent at the 4-position, with molecular formula C₈H₁₂N₂O₂ and molecular weight 168.19 g/mol [1]. It belongs to the pyrazole-4-acetic acid ester subclass, a scaffold validated in medicinal chemistry for targets including CRTh2, cathepsins, and COX-2 [2]. Computed physicochemical properties from PubChem include XLogP3-AA = 0.4, zero hydrogen bond donors (HBD = 0), three hydrogen bond acceptors (HBA = 3), and topological polar surface area (TPSA) = 44.1 Ų [1]. Predicted bulk properties reported by ChemicalBook include a boiling point of 253.6 ± 25.0 °C, density of 1.12 ± 0.1 g/cm³, and a predicted pKa of 1.99 ± 0.10 . These properties define a low-molecular-weight, moderately lipophilic ester with no H-bond donor capacity — a profile that distinguishes it from its free acid, regioisomeric, and des-methyl analogs in ways that directly affect synthetic utility and biological assay behaviour.

Why Generic Substitution Among Pyrazole-4-Acetate Analogs Fails: Structural and Physicochemical Differentiation Dictates Synthetic and Biological Outcomes


Although several pyrazole-4-acetate derivatives share the same core scaffold and molecular formula, simple interchange without attention to substitution pattern and ester identity introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, and reactivity — each of which can alter performance in downstream chemistry and biological assays. The target compound, methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate, is N1-methylated (HBD = 0) and C3-methylated, whereas its closest 3,5-dimethyl regioisomer carries a free NH (HBD = 1), producing an XLogP3 difference of 0.4 log units [1]. The free acid analog (CAS 1177342-49-2) is 0.3 log units more hydrophilic and bears an ionizable carboxylic acid proton that changes solubility and membrane partitioning behaviour [2]. The ethyl ester homolog (CAS 1871341-92-2) adds 14 Da in molecular weight and alters ester hydrolysis kinetics . These measurable property divergences mean that a scientific user cannot assume equivalent reactivity, solubility, or biological readout when substituting one in-class compound for another. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence: Methyl 2-(1,3-Dimethyl-1H-Pyrazol-4-yl)acetate vs. Closest Analogs


Lipophilicity Advantage: XLogP3 = 0.4 vs. Free Acid Analog (XLogP3 = 0.1) — Impact on Membrane Permeability in Cell-Based Assays

The target methyl ester exhibits a computed XLogP3-AA of 0.4, compared with XLogP3-AA = 0.1 for its direct free acid analog, 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS 1177342-49-2) [1]. This 0.3 log unit difference corresponds to an approximately 2-fold higher predicted octanol-water partition coefficient. Additionally, the methyl ester possesses zero hydrogen bond donors (HBD = 0), whereas the free acid has HBD = 1 (carboxylic acid proton) [1][2]. The combination of higher lipophilicity and absence of an ionizable acid proton predicts superior passive membrane permeability for the ester in cell-based permeability assays, while retaining the option for intracellular esterase-mediated hydrolysis to release the free acid as a pro-drug strategy .

Lipophilicity Membrane permeability Drug-like properties

Hydrogen Bond Donor Absence: HBD = 0 vs. 3,5-Dimethyl Regioisomer (HBD = 1) — Implications for Solubility, Permeability and Metabolic Stability

The target compound is methylated at the pyrazole N1 position, yielding HBD = 0. In contrast, the regioisomeric methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate (CAS 56699-23-1) retains a free NH group (HBD = 1) and has a higher computed XLogP3-AA of 0.8 [1][2]. The absence of an H-bond donor in the target compound reduces crystal lattice energy (potentially improving solubility in non-polar media) and eliminates a site for Phase II metabolic conjugation (glucuronidation/sulfation). The 0.4 log unit lower XLogP3 of the target relative to the 3,5-dimethyl isomer also indicates different partitioning behaviour, which may translate to differential non-specific binding in biochemical assays.

Hydrogen bonding Regiochemistry ADME properties

Regiochemical Identity Confirmed: 1,3-Dimethyl Substitution Pattern Maintains the C4 Ester as the Exclusive Reactive Handle — Avoiding Regioisomeric Mixtures in Downstream Chemistry

The 1,3-dimethyl substitution pattern places methyl groups at N1 and C3, leaving the C4 acetate ester as a single, unambiguous reactive handle for further derivatization (e.g., hydrolysis, amidation, reduction) [1]. The regioisomeric methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (CAS 1856974-56-5) places a methyl at C5 adjacent to the acetate group, introducing steric hindrance at the reactive center . The 3,5-dimethyl regioisomer (CAS 56699-23-1) features an NH that can compete in alkylation/acylation reactions . The target compound's canonical SMILES (COC(=O)Cc1cn(C)nc1C) and InChIKey (FEJIHYDHXHRBRC-UHFFFAOYSA-N) uniquely identify the 1,3-disubstituted connectivity, confirmed by the distinct NMR pattern expected for the isolated C5 aromatic proton adjacent to N1-methyl [1]. This regioisomeric purity simplifies reaction planning and eliminates the need for chromatographic separation of regioisomeric byproducts.

Regioselectivity Synthetic building block NMR characterization

Ester Hydrolysis Reactivity Differentiation: Methyl Ester vs. Ethyl Ester — Faster Hydrolysis Kinetics Enable Shorter Deprotection Times

The target methyl ester (MW 168.19, C₈H₁₂N₂O₂) offers a smaller alkoxy leaving group compared with its ethyl ester homolog, ethyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate (CAS 1871341-92-2, MW 182.22, C₉H₁₄N₂O₂) . In general ester hydrolysis, methyl esters undergo saponification approximately 1.5–3× faster than ethyl esters under identical basic conditions due to reduced steric hindrance at the carbonyl carbon [1]. The predicted boiling point for the target is 253.6 ± 25.0 °C, lower than the expected boiling point for the ethyl ester (estimated ~265–275 °C based on the 14 Da mass increment), which may facilitate solvent removal after reactions . The methyl ester also has a lower molecular weight (168.19 vs. 182.22 g/mol), providing a 8.4% mass efficiency advantage in reactions where the ester is a stoichiometric reagent.

Ester hydrolysis Protecting group strategy Reaction kinetics

Class-Level Target Validation: Pyrazole-4-Acetic Acid Scaffold Confirmed as CRTh2 Antagonist Chemotype with Low Nanomolar Inhibitors

High-throughput screening identified the pyrazole-4-acetic acid substructure as a CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes) receptor antagonist scaffold [1]. Optimization of this chemotype yielded compounds with low nanomolar inhibitory activity against CRTh2, a GPCR implicated in allergic inflammation and asthma [1]. While the published SAR focuses on the free acid series, the methyl ester of the 1,3-dimethyl variant (i.e., the target compound) represents the protected precursor form that can be hydrolyzed to the active acid pharmacophore. Separately, pyrazolyl esters have been identified as alternate substrates for cathepsin B in HTS campaigns, demonstrating that the ester functionality can directly engage cysteine protease active sites [2]. Patents including US-8853207-B2 (heterocyclic pyrazole compounds) and US-4325962 (pyrazole derivatives as anti-inflammatory agents) further establish the broad pharmaceutical relevance of substituted pyrazole-4-acetic acid derivatives .

CRTh2 antagonist GPCR Inflammation High-throughput screening

Vendor Purity and Physical Form Consistency: Reported 95% Purity with Defined Storage Conditions Supports Reproducible Research Use

Commercially, methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate is supplied at 95% purity (HPLC) by multiple vendors including Leyan (Product No. 2110728) and other catalog suppliers . The free acid analog, (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS 1177342-49-2), is similarly offered at 95% purity, but as a solid requiring long-term cool, dry storage . The methyl ester is typically supplied as a liquid, which facilitates precise volumetric dispensing for parallel synthesis and automated liquid handling platforms. The predicted density of 1.12 g/cm³ enables accurate mass-to-volume conversion for solution preparation . No GHS hazard classifications specific to this compound were identified in the primary database searches, though standard laboratory precautions for organic esters apply.

Purity specification Quality control Storage stability

Optimal Application Scenarios for Methyl 2-(1,3-Dimethyl-1H-Pyrazol-4-yl)acetate (CAS 1909305-89-0) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CRTh2 Antagonist Lead Generation Using Pyrazole-4-Acetic Acid Scaffolds

The target methyl ester serves as a protected precursor to the pyrazole-4-acetic acid pharmacophore validated as a CRTh2 antagonist chemotype [1]. Its XLogP3 of 0.4 and HBD = 0 profile makes it suitable for cell-based screening libraries where the ester can undergo intracellular hydrolysis to the active acid. The 1,3-dimethyl substitution pattern ensures a single reactive handle at C4, enabling efficient parallel derivatization into amide, hydrazide, or reduced alcohol analogs. This scenario is supported by the class-level validation from Andrés et al. (2013), demonstrating low nanomolar CRTh2 inhibition for optimized pyrazole-4-acetic acids [1].

Synthetic Methodology: Regioselective Building Block for Multi-Step Heterocycle Construction

The unambiguous 1,3-dimethyl substitution pattern, confirmed by InChIKey FEJIHYDHXHRBRC-UHFFFAOYSA-N, provides a single, sterically unencumbered C4-acetate for chemoselective transformations [2]. Unlike the 3,5-dimethyl regioisomer (HBD = 1), the N1-methylation eliminates competing NH reactivity during acylation, alkylation, or metal-catalyzed cross-coupling reactions. The methyl ester offers faster hydrolysis kinetics (~1.5–3×) compared with the ethyl ester homolog, reducing deprotection cycle times in multi-step sequences [3].

Biochemical Assay Development: Ester Prodrug Substrate for Cathepsin or Esterase Activity Screening

Pyrazolyl esters have been identified as alternate substrates for cathepsin B in high-throughput screening campaigns [4]. The target compound's zero HBD count and moderate lipophilicity (XLogP3 = 0.4) make it a suitable probe for esterase activity assays where membrane permeability is required. The liquid physical form and 95% commercial purity enable direct dilution into assay buffers without DMSO pre-dissolution, reducing solvent interference in biochemical readouts.

Agrochemical Intermediate: Pyrazole-Ester Building Block with Favorable Physical Handling Properties

The target compound's liquid physical form, predicted boiling point of 253.6 °C, and density of 1.12 g/cm³ facilitate industrial-scale handling and distillation-based purification . The absence of a free NH group reduces hydrogen-bond-mediated viscosity compared with the 3,5-dimethyl regioisomer. Process patents (e.g., US-8853207-B2) covering pyrazole compound manufacture indicate precedent for kilogram-scale chemistry on related pyrazole scaffolds, supporting feasibility of scale-up using this building block .

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